4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid
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Overview
Description
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group
Preparation Methods
The synthesis of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Formation of Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction or the Paal-Knorr synthesis.
Carboxylation: The thiophene ring is then carboxylated using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.
Chemical Reactions Analysis
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include mild bases, oxidizing agents, and specific catalysts to ensure selectivity and efficiency.
Scientific Research Applications
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of organic electronic materials.
Biology: The compound can be used in the study of thiophene derivatives’ biological activities, including their potential as antimicrobial agents.
Medicine: Research into thiophene derivatives has shown potential in drug development, particularly for their anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group acts as a protecting group, allowing selective reactions at other sites of the molecule. The thiophene ring’s electron-rich nature makes it reactive towards electrophiles, facilitating substitution and addition reactions .
Comparison with Similar Compounds
Similar compounds to 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid include:
tert-Butyldimethylsilyl-protected thiophene derivatives: These compounds have similar protecting groups but differ in the bulkiness and stability of the silyl group.
Thiophene-2-carboxylic acid: Lacks the silyl-protected hydroxymethyl group, making it less versatile in selective functionalization.
Thiophene derivatives with different protecting groups: Such as methoxymethyl (MOM) or benzyl (Bn) groups, which offer different reactivity and stability profiles.
The uniqueness of 4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid lies in its combination of a stable silyl protecting group and a functionalized thiophene ring, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C22H24O3SSi |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-[[tert-butyl(diphenyl)silyl]oxymethyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C22H24O3SSi/c1-22(2,3)27(18-10-6-4-7-11-18,19-12-8-5-9-13-19)25-15-17-14-20(21(23)24)26-16-17/h4-14,16H,15H2,1-3H3,(H,23,24) |
InChI Key |
HXFLRAPUPQKXBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CSC(=C3)C(=O)O |
Origin of Product |
United States |
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